Amuvatinib Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Amuvatinib Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amuvatinib Hydrochloride (formerly MP-470) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has shown promise in preclinical and clinical studies for the treatment of various solid tumors. Its unique dual mechanism of action, targeting critical oncogenic driver kinases such as c-KIT, PDGFRα, and FLT3, while simultaneously suppressing the DNA repair protein RAD51, positions it as a compelling candidate for both monotherapy and combination therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of Amuvatinib, supplemented with detailed experimental protocols and comprehensive quantitative data.
Discovery and Development
Amuvatinib was discovered through targeted drug discovery programs focused on identifying potent inhibitors of clinically relevant mutant forms of receptor tyrosine kinases that drive cancer progression and resistance to existing therapies.[1][2] The development of Amuvatinib was driven by the need for effective treatments for cancers harboring mutations in c-KIT and PDGFRα, such as gastrointestinal stromal tumors (GIST), which can become resistant to first-line inhibitors like imatinib.[3] Early preclinical studies demonstrated its potent in vitro activity against these mutant kinases and in vivo efficacy in human tumor xenograft models.[3][4]
Amuvatinib's development has progressed through Phase I and Phase II clinical trials, investigating its safety, pharmacokinetics, and efficacy as a single agent and in combination with standard-of-care chemotherapies in patients with advanced solid tumors, including small cell lung cancer.[4][5][6]
Synthesis of Amuvatinib Hydrochloride
A plausible synthetic route would involve the preparation of two key building blocks: 4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine and N-(benzo[d][7]dioxol-5-ylmethyl)isothiocyanate. These intermediates would then be reacted to form the final thiourea linkage. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.
Mechanism of Action
Amuvatinib exhibits a dual mechanism of action that contributes to its anti-cancer activity: inhibition of multiple receptor tyrosine kinases and suppression of DNA damage repair.
Multi-Targeted Kinase Inhibition
Amuvatinib is a potent inhibitor of several receptor tyrosine kinases that are frequently dysregulated in cancer, including c-KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and FMS-like Tyrosine Kinase 3 (FLT3).[2][8] It also shows activity against c-MET and RET.[2][9] By binding to the ATP-binding pocket of these kinases, Amuvatinib blocks their downstream signaling pathways, thereby inhibiting cancer cell proliferation, survival, and angiogenesis.[8]
Suppression of DNA Damage Repair via RAD51 Inhibition
A unique aspect of Amuvatinib's mechanism is its ability to suppress the expression and function of the RAD51 protein.[10] RAD51 is a critical component of the homologous recombination pathway, a major mechanism for the repair of DNA double-strand breaks.[10][11] By downregulating RAD51, Amuvatinib impairs the cancer cells' ability to repair DNA damage induced by chemotherapy and radiotherapy, thereby sensitizing them to these treatments.[10] This dual action of inhibiting survival pathways and compromising DNA repair makes Amuvatinib a potent anti-cancer agent, particularly in combination therapies.[5]
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of Amuvatinib
| Kinase Target | IC50 (nM) | Mutant Variant |
| c-Kit | 10 | Wild-Type |
| c-Kit | 34 | V560G |
| c-Kit | 127 | V654A |
| c-Kit | 10 | D816H |
| c-Kit | 950 | D816V |
| PDGFRα | 40 | V561D |
| PDGFRα | 81 | D842V |
| Flt3 | 81 | Wild-Type |
| Flt3 | 10-8400 | D835Y |
Data compiled from multiple sources.[7][8][12]
Table 2: Clinical Trial Results for Amuvatinib
| Clinical Trial | Phase | Cancer Type | Treatment | Key Findings |
| NCT00894894 | I | Advanced Solid Tumors | Amuvatinib Monotherapy | Well-tolerated up to 1,500 mg/day. One GIST patient showed a PET response and stable disease. Decreased Rad51 expression observed in a patient's skin biopsy.[3][4] |
| NCT00881166 | Ib | Advanced Solid Tumors | Amuvatinib + Standard Chemotherapy | 12% partial response rate, primarily in neuroendocrine, NSCLC, and SCLC tumors. 45% of patients had stable disease.[5] |
| Phase II | II | Platinum-Refractory SCLC | Amuvatinib + Carboplatin/Etoposide | 2 confirmed partial responses (8.7%). 3 patients (13%) had stable disease.[6] |
Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of Amuvatinib against a target kinase.
Materials:
-
Target kinase (e.g., c-KIT, PDGFRα)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Amuvatinib Hydrochloride (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of Amuvatinib in the assay buffer.
-
In a 384-well plate, add the Amuvatinib dilutions.
-
Add a pre-mixed solution of the target kinase and the Europium-labeled anti-tag antibody to each well.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of Amuvatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
RAD51 Suppression Assay (Western Blot)
This protocol describes the detection of RAD51 protein levels in cancer cells following treatment with Amuvatinib.
Materials:
-
Cancer cell line of interest
-
Amuvatinib Hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RAD51
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Amuvatinib for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of RAD51 protein.
Conclusion
Amuvatinib Hydrochloride is a promising multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action. Its ability to potently inhibit key oncogenic kinases and simultaneously compromise the DNA damage repair machinery in cancer cells provides a strong rationale for its continued clinical development, both as a single agent and in combination with DNA-damaging therapies. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of Amuvatinib.
References
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- 2. go.drugbank.com [go.drugbank.com]
- 3. A phase I, first-in-human dose-escalation study of amuvatinib, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase 2, open-label, multi-center study of amuvatinib in combination with platinum etoposide chemotherapy in platinum-refractory small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Amuvatinib | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination (Journal Article) | ETDEWEB [osti.gov]
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